2-Butoxy-5-chloroaniline
Overview
Description
2-Butoxy-5-chloroaniline is an organic compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is a specialty product often used in proteomics research . The compound consists of a benzene ring substituted with a butoxy group at the 2-position and a chlorine atom at the 5-position, along with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-chloroaniline can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 2-butoxyaniline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The starting material, 2-butoxyaniline, is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out in a controlled environment to ensure the selective substitution of the chlorine atom at the desired position on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-5-chloroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or nitro compounds.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Quinones or nitro compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Hydroxylated or aminated products.
Scientific Research Applications
2-Butoxy-5-chloroaniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butoxy-5-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyaniline: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
5-Chloroaniline: Lacks the butoxy group, affecting its solubility and reactivity.
2-Butoxy-4-chloroaniline: Similar structure but with the chlorine atom at a different position, leading to different chemical properties.
Uniqueness
2-Butoxy-5-chloroaniline is unique due to the presence of both the butoxy and chlorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and solubility properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-butoxy-5-chloroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUKNLYKBYFQSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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